2,6-Dinitro-iodobenzene

Overview

Description

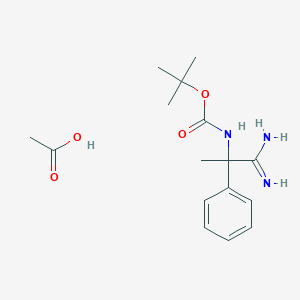

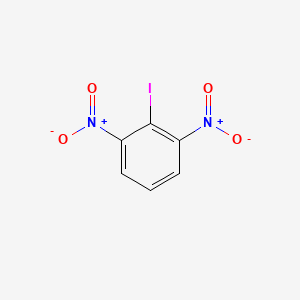

2,6-Dinitro-iodobenzene is a chemical compound with the molecular formula C6H3IN2O4 . It is an aromatic compound that contains iodine and nitro groups attached to a benzene ring .

Synthesis Analysis

The synthesis of 2,6-Dinitro-iodobenzene involves two stages . The first stage is the diazotization of 2,6-dinitroaniline with sulfuric acid, acetic acid, and sodium nitrite . The second stage involves the reaction of the diazonium salt with potassium iodide in water, resulting in the formation of 2,6-Dinitro-iodobenzene .Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-iodobenzene consists of a benzene ring with iodine and nitro groups attached to it . The molecular weight of this compound is 294.00300 .Scientific Research Applications

Synthesis and Compound Analysis : Hoefnagel et al. (2010) studied the nitration of 2-nitro-1,4-di-t-butylbenzene, which led to the isolation of 2,6-dinitro-1,4-di-t-butylbenzene. They provided comprehensive data on dipole moments, ultraviolet, infrared, and NMR data of the isomers and discussed certain aspects of their findings (Hoefnagel et al., 2010).

Optical Spectra Analysis : Nelsen et al. (2005) examined the optical spectra of dinitroaromatic radical anions, including 2,6-dinitro naphthalene and 2,6-dinitroanthracene. Their study highlighted delocalized charge distribution in these compounds, which is significant in understanding their electronic properties (Nelsen et al., 2005).

Chemical Reactions and Synthesis : Garve et al. (2014) discussed the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, showing how this process yields ring-opened products with chlorine atoms. This study contributes to the broader understanding of chemical reactions involving iodobenzene derivatives (Garve et al., 2014).

Charge Localization in Radical Anions : Telo et al. (2011) investigated the radical anions of m-dinitrobenzenes, including 2,6-dinitrotoluene, focusing on charge localization. This study provides insights into the electronic structure of these compounds (Telo et al., 2011).

Iodobenzene in Organic Synthesis : Yamamoto et al. (2006) studied the synthesis of highly substituted iodobenzenes through a silver-catalyzed process. Their research contributes to the field of organic synthesis and the applications of iodobenzene compounds (Yamamoto et al., 2006).

properties

IUPAC Name |

2-iodo-1,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNOEYZGLYTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitro-iodobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2563321.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)